molecular formula C24H31N5O3 B10984852 N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B10984852
M. Wt: 437.5 g/mol
InChI Key: AYTOTKRXSVXVNZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyridine ring fused with a tetrahydropyridinecarboxamide moiety, and a dimethoxyphenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C24H31N5O3/c1-16(2)22(18-8-9-19(31-3)20(15-18)32-4)25-24(30)28-13-10-17(11-14-28)23-27-26-21-7-5-6-12-29(21)23/h5-9,12,15-17,22H,10-11,13-14H2,1-4H3,(H,25,30)

InChI Key

AYTOTKRXSVXVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the tetrahydropyridinecarboxamide group. The final step involves the attachment of the dimethoxyphenyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in targeting specific pathways or receptors.

    Industry: It may find applications in the development of advanced materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can modulate cellular processes, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-ylamine
  • N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-ylmethanol

Uniqueness

Compared to similar compounds, N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide stands out due to its tetrahydropyridinecarboxamide moiety, which may confer unique biological activity and stability. This structural feature could enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

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